3,4-Dichloro-5-(difluoromethoxy)mandelic acid
CAS No.: 1806297-50-6
Cat. No.: VC2755613
Molecular Formula: C9H6Cl2F2O4
Molecular Weight: 287.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1806297-50-6 |
|---|---|
| Molecular Formula | C9H6Cl2F2O4 |
| Molecular Weight | 287.04 g/mol |
| IUPAC Name | 2-[3,4-dichloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetic acid |
| Standard InChI | InChI=1S/C9H6Cl2F2O4/c10-4-1-3(7(14)8(15)16)2-5(6(4)11)17-9(12)13/h1-2,7,9,14H,(H,15,16) |
| Standard InChI Key | XGKIXXMLRLHKRC-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1OC(F)F)Cl)Cl)C(C(=O)O)O |
| Canonical SMILES | C1=C(C=C(C(=C1OC(F)F)Cl)Cl)C(C(=O)O)O |
Introduction
3,4-Dichloro-5-(difluoromethoxy)mandelic acid is a complex organic compound that has garnered attention in chemical synthesis and pharmaceutical research. This compound is characterized by its unique structural features, including dichloro and difluoromethoxy substituents on a mandelic acid backbone. Despite its specific applications not being widely detailed in the available literature, understanding its synthesis and potential biological activities is crucial for further research.
Synthesis of 3,4-Dichloro-5-(difluoromethoxy)mandelic acid
The synthesis of 3,4-Dichloro-5-(difluoromethoxy)mandelic acid typically involves several key steps:
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Halogenation: The process begins with the halogenation of a suitable aromatic precursor. This step introduces the chlorine atoms at positions 3 and 4 of the aromatic ring.
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Introduction of the Difluoromethoxy Group: The difluoromethoxy group is then introduced at position 5 of the aromatic ring. This step often involves nucleophilic substitution reactions.
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Formation of the Mandelic Acid Moiety: The final step involves converting the aromatic precursor into a mandelic acid derivative. This can be achieved through oxidation or other functional group transformations.
textSynthesis Steps: - Halogenation of aromatic precursor - Introduction of difluoromethoxy group - Formation of mandelic acid moiety
Potential Applications and Research Findings
While specific applications of 3,4-Dichloro-5-(difluoromethoxy)mandelic acid are not extensively documented, compounds with similar structures are often explored for their biological activities, such as antimicrobial or antiviral properties. The presence of halogen atoms and the difluoromethoxy group can contribute to its potential biological activity.
| Potential Application | Description |
|---|---|
| Biological Activity | Antimicrobial, antiviral, or other biological activities based on structural analogs |
| Pharmaceutical Research | Potential use in drug development due to its unique chemical structure |
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